4-Bromo-2-fluorobenzoyl chloride
Overview
Description
4-Bromo-2-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3BrClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzoyl chloride can be synthesized from 4-bromo-2-fluorobenzoic acid. The process involves the reaction of 4-bromo-2-fluorobenzoic acid with thionyl chloride or oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-bromo-2-fluorobenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-bromo-2-fluorobenzoyl group into aromatic compounds
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Dimethylformamide (DMF), aluminum chloride (AlCl3)
Solvents: Dichloromethane, toluene, acetonitrile
Conditions: Anhydrous conditions, elevated temperatures
Major Products Formed:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Scientific Research Applications
4-Bromo-2-fluorobenzoyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds, including intermediates for drugs such as enzalutamide and venetoclax.
Agrochemicals: It serves as a building block for the synthesis of herbicides and insecticides.
Material Science: It is used in the preparation of advanced materials, including polymers and resins.
Chemical Biology: It is employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms
Mechanism of Action
The mechanism of action of 4-bromo-2-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, introducing the 4-bromo-2-fluorobenzoyl group into target molecules. This reactivity is utilized in various synthetic transformations to modify the structure and properties of organic compounds .
Comparison with Similar Compounds
4-Bromobenzoyl chloride: Similar structure but lacks the fluorine atom.
2-Fluorobenzoyl chloride: Similar structure but lacks the bromine atom.
4-Fluorobenzoyl chloride: Similar structure but lacks the bromine atom.
Uniqueness: 4-Bromo-2-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This dual substitution enhances its reactivity and allows for more diverse synthetic applications compared to its mono-substituted counterparts .
Biological Activity
4-Bromo-2-fluorobenzoyl chloride (CAS Number: 151982-51-3) is an organic compound notable for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by the presence of bromine and fluorine substituents on the benzene ring, enhances its reactivity and interaction with biological molecules. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHBrClF O
- Molecular Weight : 237.45 g/mol
- Melting Point : 24-25 °C
- Boiling Point : 236.9 ± 20.0 °C at 760 mmHg
- Density : 1.7 ± 0.1 g/cm³
This compound acts primarily as an electrophile, allowing it to form covalent bonds with nucleophiles such as proteins and nucleic acids. This electrophilic nature is crucial for its biological activity, as it can lead to significant modifications of biomolecules, potentially altering their function and influencing various cellular processes.
Interaction with Biomolecules
Research indicates that this compound can interact with various biological targets, including enzymes and receptors. The compound's ability to covalently modify these targets may result in:
- Enzyme Inhibition : By modifying active sites on enzymes, it can inhibit their activity, which is critical in drug design for diseases where enzyme activity needs to be controlled.
- Receptor Binding : Its structural features may allow it to bind effectively to specific receptors, modulating signaling pathways involved in cellular responses.
Potential Therapeutic Applications
The compound has been investigated for its potential use in:
- Cancer Therapy : Due to its reactivity with nucleophiles, it may serve as a precursor for developing anticancer agents that target specific tumor markers.
- Neurological Disorders : As a building block in the synthesis of compounds targeting neurological pathways, it holds promise for treating conditions like Alzheimer's or Parkinson's disease.
Study on Electrophilic Activity
A study demonstrated that this compound effectively modifies cysteine residues in proteins, leading to altered enzyme activities. This modification is significant for developing inhibitors targeting specific pathways in cancer cells .
Synthesis and Biological Evaluation
Research involving the synthesis of derivatives from this compound has shown that modifications at various positions on the benzene ring can enhance biological activity. For instance:
- Derivatives with Enhanced Potency : Certain derivatives exhibited increased potency against cancer cell lines compared to the parent compound .
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
4-Bromo-2,3-difluorobenzoyl chloride | Not specified | Contains additional fluorine substituents |
4-Bromo-2-fluorobenzonitrile | 126163-58-4 | Contains a nitrile group |
5-Bromo-2,3-difluorobenzyl chloride | Not specified | Substituent at a different position |
The structural variations among these compounds influence their reactivity and biological activities significantly. For example, the presence of additional fluorine atoms can enhance lipophilicity and alter binding affinities for biological targets .
Safety and Handling
This compound is classified as corrosive and can cause severe burns upon contact with skin or eyes. Proper safety protocols must be followed when handling this compound in laboratory settings .
Properties
IUPAC Name |
4-bromo-2-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFIABOQFAFDAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370087 | |
Record name | 4-Bromo-2-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151982-51-3 | |
Record name | 4-Bromo-2-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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